Methyl 4-methyl-1-oxaspiro[2.5]octane-2-carboxylate is a chemical compound characterized by its unique spirocyclic structure. It belongs to the class of oxaspiro compounds, which are defined by the presence of a spiro-connected oxirane ring. The molecular formula for this compound is , and it has a molecular weight of approximately 198.26 g/mol. This compound is recognized for its potential applications in various scientific fields, particularly in organic synthesis and medicinal chemistry.
This compound can be sourced from chemical suppliers and is classified under several categories:
The synthesis of Methyl 4-methyl-1-oxaspiro[2.5]octane-2-carboxylate typically involves several synthetic routes, including:
The synthesis may involve specific reagents such as:
Methyl 4-methyl-1-oxaspiro[2.5]octane-2-carboxylate features a complex molecular structure with the following characteristics:
Property | Data |
---|---|
Molecular Formula | |
Molecular Weight | 198.26 g/mol |
InChI | InChI=1S/C11H18O3/c1-8-5-4... |
InChI Key | FKURUQVWGXBLCB-UHFFFAOYSA-N |
Canonical SMILES | CC1CCCC2(C1)C(O2)(C)C(=O)OC |
This structure indicates the presence of a spirocyclic system, which contributes to its unique chemical properties.
Methyl 4-methyl-1-oxaspiro[2.5]octane-2-carboxylate can undergo various chemical reactions, including:
Common reagents and conditions used in these reactions include:
The mechanism by which Methyl 4-methyl-1-oxaspiro[2.5]octane-2-carboxylate exerts its effects involves interactions with specific molecular targets such as enzymes or receptors involved in various biochemical pathways. The spiro-connected oxirane ring plays a crucial role in these interactions, influencing both reactivity and binding affinity.
The physical and chemical properties of Methyl 4-methyl-1-oxaspiro[2.5]octane-2-carboxylate are critical for understanding its behavior in different environments:
Property | Value |
---|---|
Boiling Point | Not specified |
Melting Point | Not specified |
Solubility | Soluble in organic solvents |
Stability | Stable under normal conditions |
These properties make it suitable for various applications in research and industry.
Methyl 4-methyl-1-oxaspiro[2.5]octane-2-carboxylate has several notable applications:
CAS No.: 2322-77-2
CAS No.: 100572-96-1
CAS No.: 13463-39-3
CAS No.:
CAS No.:
CAS No.: 668462-13-3